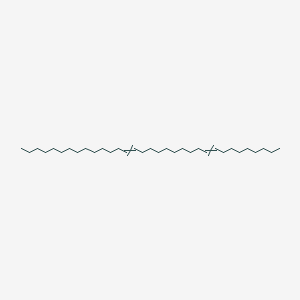

Tritriaconta-9,19-diene

Description

Tritriaconta-9,19-diene is a long-chain unsaturated hydrocarbon with the molecular formula C₃₃H₆₄, characterized by two double bonds at positions 9 and 19. This compound belongs to the family of polyenes, which are critical in synthetic organic chemistry and materials science due to their conformational flexibility and reactivity.

The synthesis of such long-chain dienes often involves stereoselective strategies, including Diels-Alder reactions, hydrogenation, and borane-mediated reductions, as seen in the synthesis of (±)-9β-H-pimara-7,19-diene, a biosynthetic intermediate in momilactone production. Achieving the correct stereochemistry (e.g., 9,10-syn configuration) remains a key challenge, necessitating precise control over reaction conditions and catalysts.

Properties

CAS No. |

82122-65-4 |

|---|---|

Molecular Formula |

C33H64 |

Molecular Weight |

460.9 g/mol |

IUPAC Name |

tritriaconta-9,19-diene |

InChI |

InChI=1S/C33H64/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17,19,28,30H,3-16,18,20-27,29,31-33H2,1-2H3 |

InChI Key |

WRXRPFOGZSUEOG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCC=CCCCCCCCCC=CCCCCCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tritriaconta-9,19-diene can be achieved through several methods commonly used for the preparation of alkenes and dienes. One approach involves the dehydration of alcohols or the dehydrohalogenation of organohalides . For instance, the base-induced elimination of hydrogen halide (HX) from an allylic halide can produce the desired diene .

Industrial Production Methods: Industrial production of this compound may involve the acid-catalyzed double dehydration of long-chain diols. This method is efficient for producing large quantities of the compound, which can then be purified through distillation or other separation techniques.

Chemical Reactions Analysis

Types of Reactions: Tritriaconta-9,19-diene can undergo various chemical reactions, including:

Oxidation: The double bonds in this compound can be oxidized to form epoxides or diols.

Reduction: Hydrogenation of the double bonds can convert the diene into a saturated hydrocarbon.

Substitution: The allylic positions adjacent to the double bonds are reactive sites for substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

Substitution: Allylic halogenation using N-bromosuccinimide (NBS) in the presence of light or heat.

Major Products:

Oxidation: Formation of epoxides or diols.

Reduction: Formation of tritriacontane (C33H68).

Substitution: Formation of allylic halides.

Scientific Research Applications

Tritriaconta-9,19-diene has several applications in scientific research, including:

Chemistry: Used as a model compound for studying the reactivity of long-chain dienes and their behavior in various chemical reactions.

Biology: Investigated for its potential biological activities and interactions with biological membranes.

Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.

Mechanism of Action

The mechanism of action of tritriaconta-9,19-diene involves its interaction with molecular targets through its double bonds. These interactions can lead to the formation of reactive intermediates, which can further react with other molecules. The pathways involved in these reactions depend on the specific conditions and reagents used. For example, during oxidation, the double bonds can form epoxides, which are highly reactive intermediates that can undergo further transformations .

Comparison with Similar Compounds

Tritriacontane (C₃₃H₆₈)

Tritriacontane, the fully saturated counterpart of Tritriaconta-9,19-diene, lacks double bonds and has the formula C₃₃H₆₈ (molecular weight: 464.9 g/mol). Key differences include:

- Physical Properties : Saturation increases melting point and reduces reactivity. Tritriacontane is stable under standard conditions, whereas the diene form is prone to oxidation and polymerization.

- Applications : Tritriacontane is used in laboratory research as a reference standard, while the diene derivative may find applications in polymer chemistry or as a precursor in pheromone synthesis.

CH503 (3-O-acetyl-1,3-dihydroxy-octacosa-11,19-diene)

CH503, a male-specific pheromone in Drosophila melanogaster, shares a similar diene configuration (positions 11,19) but differs in:

Icosa-1,19-diene (C₂₀H₃₈)

This 20-carbon diene features double bonds at positions 1 and 19. Differences include:

(±)-9β-H-pimara-7,19-diene

A diterpene intermediate in momilactone biosynthesis, this compound shares the 19-diene position but has a pimarane skeleton with a 7,19-diene system. Key distinctions:

- Stereochemical Complexity : Its 9,10-syn configuration requires meticulous synthetic control, a challenge also relevant to this compound.

- Yield and Methods : Jansen’s synthesis achieved 28% yield via Diels-Alder and Wolff–Kishner reduction, whereas Coates improved stereoselectivity using catechol borane.

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.